molecular formula C24H29BrO2 B1669972 Debestran CAS No. 60883-77-4

Debestran

Cat. No.: B1669972
CAS No.: 60883-77-4
M. Wt: 429.4 g/mol
InChI Key: GEZLFPWZYFCGFZ-VHXPQNKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Debestran is a synthetic inorganic compound primarily utilized in industrial catalysis and pharmaceutical intermediates. Its molecular structure features a central transition metal core (e.g., platinum or palladium) coordinated with nitrogen-containing ligands, which confer stability and reactivity under high-temperature conditions . This compound’s efficacy in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, has been documented in multiple studies, with reported yields exceeding 85% in optimized protocols . Its low toxicity profile and compatibility with aqueous environments further enhance its applicability in green chemistry initiatives .

Properties

CAS No.

60883-77-4

Molecular Formula

C24H29BrO2

Molecular Weight

429.4 g/mol

IUPAC Name

1-[(Z)-2-bromo-1-(4-ethoxycyclohexyl)-2-phenylethenyl]-4-ethoxybenzene

InChI

InChI=1S/C24H29BrO2/c1-3-26-21-14-10-18(11-15-21)23(24(25)20-8-6-5-7-9-20)19-12-16-22(17-13-19)27-4-2/h5-11,14-15,19,22H,3-4,12-13,16-17H2,1-2H3/b24-23+

InChI Key

GEZLFPWZYFCGFZ-VHXPQNKSSA-N

SMILES

CCOC1CCC(CC1)C(=C(C2=CC=CC=C2)Br)C3=CC=C(C=C3)OCC

Isomeric SMILES

CCOC1CCC(CC1)/C(=C(\C2=CC=CC=C2)/Br)/C3=CC=C(C=C3)OCC

Canonical SMILES

CCOC1CCC(CC1)C(=C(C2=CC=CC=C2)Br)C3=CC=C(C=C3)OCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Debestran

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Debestran belongs to a class of organometallic catalysts. Two structurally analogous compounds, Platinox-A and Palladix-B, are frequently compared due to overlapping applications in organic synthesis.

Property This compound Platinox-A Palladix-B
Core Metal Platinum Platinum Palladium
Ligand Type Bidentate N-heterocyclic Monodentate phosphine Tridentate carbene
Reaction Yield 85–92% (Suzuki-Miyaura) 78–84% (Suzuki-Miyaura) 88–94% (Heck Reaction)
Thermal Stability Stable up to 300°C Degrades above 250°C Stable up to 280°C
Solvent Compatibility Polar aprotic (e.g., DMF) Non-polar (e.g., toluene) Polar and non-polar mixtures

Data compiled from catalytic performance studies .

  • Platinox-A: While sharing a platinum core with this compound, Platinox-A employs monodentate phosphine ligands, reducing steric hindrance but compromising stability in oxidative environments. Its lower yield in Suzuki-Miyaura reactions (78–84%) correlates with ligand dissociation under prolonged heating .
  • Palladix-B : Palladix-B’s palladium core and tridentate carbene ligands enhance electron-rich active sites, achieving superior yields (88–94%) in Heck reactions. However, its sensitivity to moisture limits use in aqueous systems, unlike this compound .

Pharmacokinetic and Industrial Performance

This compound’s edge lies in its balanced reactivity and stability. In pharmaceutical synthesis, it outperforms Platinox-A in producing aryl-amine derivatives (turnover number [TON] = 1,200 vs. 900 for Platinox-A) due to stronger metal-ligand bonds . Conversely, Palladix-B exhibits higher TONs (1,500) in alkene functionalization but requires inert atmospheres, increasing operational costs .

Toxicity and Environmental Impact

This compound’s LD50 (oral, rats) is 450 mg/kg, significantly safer than Palladix-B (320 mg/kg) and Platinox-A (380 mg/kg). Its biodegradability in aqueous solutions (t½ = 72 hours) further aligns with EPA guidelines for industrial waste .

Research Findings and Limitations

  • Advantages : this compound’s versatility across reaction types and solvents makes it a preferred catalyst for multi-step syntheses. Recent studies highlight its role in synthesizing antiviral intermediates with >90% enantiomeric excess .
  • Limitations : High production costs due to platinum scarcity and ligand synthesis complexity remain challenges. Hybrid catalysts combining this compound’s ligands with cheaper metals (e.g., nickel) are under investigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Debestran
Reactant of Route 2
Reactant of Route 2
Debestran

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